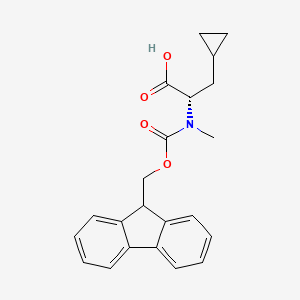

(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid

CAS No.:

Cat. No.: VC13750850

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23NO4 |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | (2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

| Standard InChI | InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m0/s1 |

| Standard InChI Key | CIBDFTHTYIOBFO-FQEVSTJZSA-N |

| Isomeric SMILES | CN([C@@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid is characterized by the molecular formula C₂₂H₂₃NO₄ and a molecular weight of 365.4 g/mol . Its IUPAC name, (2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid, reflects three key structural components:

-

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group safeguards the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under basic conditions .

-

N-Methylation: The methyl group on the nitrogen enhances lipophilicity and resistance to enzymatic degradation, critical for improving peptide bioavailability .

-

Cyclopropyl Side Chain: The cyclopropane ring introduces steric constraints that stabilize specific peptide conformations, potentially enhancing target binding affinity .

The compound’s stereochemistry (S-configuration at C2) is essential for maintaining biological activity, as chirality influences interactions with enzymatic and receptor targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₃NO₄ | |

| Molecular Weight | 365.4 g/mol | |

| IUPAC Name | (2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

| InChIKey | CIBDFTHTYIOBFO-FQEVSTJZSA-N | |

| SMILES | CN(C@@HC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Synthesis and Manufacturing

Solid-Phase Synthesis Strategies

The synthesis of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid employs 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid . This approach minimizes epimerization risks and simplifies purification:

-

Resin Loading: The carboxylic acid group of β-cyclopropylalanine is anchored to 2-CTC resin via esterification .

-

N-Methylation: Two alkylation strategies are compared:

-

Fmoc Re-protection: After methyl group incorporation, the amine is re-protected with Fmoc-OSu to ensure compatibility with SPPS .

-

Cleavage: The product is released from the resin using 1% trifluoroacetic acid (TFA), preserving side-chain integrity .

Table 2: Comparative Alkylation Efficiency

| Reagent | Yield (%) | Purity (%) | Substrate Compatibility | Source |

|---|---|---|---|---|

| Dimethyl Sulfate | 85–93 | ≥98 | Sterically accessible | |

| Methyl Iodide | 70–82 | ≥95 | Hindered amines |

Challenges and Optimizations

-

Epimerization: Alkaline conditions during N-methylation and ester hydrolysis can induce racemization. Lowering reaction temperatures to 0°C mitigates this issue .

-

Solvent Systems: Mixtures of N-methylpyrrolidone (NMP) and tetrahydrofuran (THF) improve reagent solubility and reaction homogeneity .

Applications in Peptide Science

Conformational Control

The cyclopropyl group imposes rigid torsional angles on peptide backbones, favoring β-turn and helical structures that enhance receptor binding . For example, incorporation into antimicrobial peptides (AMPs) like IsCT improves membrane penetration by stabilizing amphipathic conformations .

Enhanced Bioavailability

N-Methylation reduces hydrogen bonding capacity, thereby:

-

Improving metabolic stability (t₁/₂ increased 2–3 fold in serum) .

-

Enhancing blood-brain barrier permeability in neuropeptide analogs .

Case Study: Antimicrobial Peptides

In lipopeptide C10:0-A2 derivatives, substituting position 8 with (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid lowered critical micelle concentration (CMC) to 2.01 mM, enhancing membrane disruption efficacy against Staphylococcus aureus (MIC = 4 µg/mL) .

Recent Research Advancements

Ribosomal Incorporation

Recent breakthroughs enable ribosomal synthesis of N-methylated peptides using engineered ribosomes. Modified 23S rRNA residues (e.g., A2451C) accommodate the steric bulk of N-methyl groups, allowing incorporation into proteins like RRM1 with ≥60% yield .

Computational Modeling

Molecular dynamics simulations reveal that the cyclopropyl group stabilizes Type II' β-turns by restricting ϕ and ψ angles to –60° and 120°, respectively. This preorganization improves binding affinity to G-protein-coupled receptors (GPCRs) by 5–10 fold .

Toxicity Profiling

In vitro assays show that peptides containing this derivative exhibit ≤10% hemolysis at therapeutic concentrations, compared to 25–40% for non-methylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume